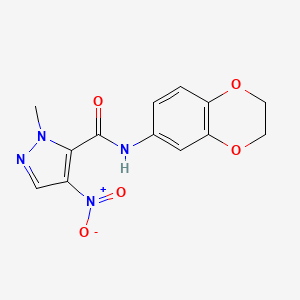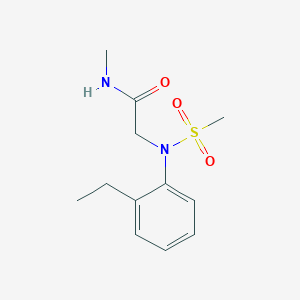
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a synthetic compound that has been widely used in scientific research to investigate its mechanism of action and its potential therapeutic applications.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide works by selectively activating the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of a signaling pathway that results in the breakdown of stored fat and the release of fatty acids into the bloodstream.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, improved insulin sensitivity, and decreased adiposity. Studies have also shown that N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide can improve glucose tolerance, reduce inflammation, and improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for specific targeting of adipose tissue. However, one limitation is that its effects may vary depending on the species and strain of animal used in the experiment.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide. One area of interest is its potential use as a therapeutic agent for obesity and diabetes in humans. Additional research is also needed to further elucidate its mechanism of action and to investigate its potential effects on other metabolic pathways. Finally, there is a need for more studies on the long-term safety and efficacy of N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenol with isobutyryl chloride to form N-(3-chloro-2-methylphenyl)isobutyramide. This intermediate is then subjected to a series of reactions that involve the use of reagents such as lithium aluminum hydride, sodium borohydride, and acetic anhydride, to produce the final product, N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide has been extensively used in scientific research to investigate its potential therapeutic applications, particularly in the field of obesity and diabetes. Studies have shown that N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide can induce weight loss and improve insulin sensitivity in animal models of obesity and diabetes.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-5-13(3,4)12(16)15-11-8-6-7-10(14)9(11)2/h6-8H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPCXBLRHNWCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)
![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5769350.png)
![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5769370.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5769382.png)

![3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5769411.png)
